

Physical and chemical properties of 2-Iodo-5-nitrosobenzamide

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Compound of Interest

Compound Name: 2-Iodo-5-nitrosobenzamide

Cat. No.: B15164458

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An In-depth Technical Guide to 2-Iodo-5-nitrosobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of **2-Iodo-5-nitrosobenzamide**. Due to the limited availability of direct experimental data for this specific compound, this document combines reported data with predicted properties and plausible experimental protocols derived from established chemical principles and analogous compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, offering insights into its synthesis, characterization, and potential biological relevance.

Chemical Identity and Physical Properties

2-Iodo-5-nitrosobenzamide is a halogenated aromatic nitroso compound. Its core structure consists of a benzamide ring substituted with an iodine atom at the 2-position and a nitroso group at the 5-position.

Table 1: Physical and Chemical Properties of **2-Iodo-5-nitrosobenzamide**

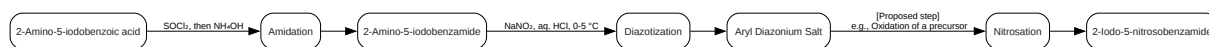
Property	Value	Source/Method
Molecular Formula	C ₇ H ₅ IN ₂ O ₂	[1]
Molecular Weight	277.03 g/mol	Calculated
CAS Number	181376-11-4	[1]
Appearance	Predicted: Green or blue solid	General property of nitrosoarenes[2]
Melting Point	Not reported	-
Boiling Point	Not reported	-
Solubility	Predicted: Soluble in organic solvents (e.g., DMSO, DMF), sparingly soluble in water.	Based on analogous benzamide derivatives[3]
XLogP3	0.8	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	1	[1]
Exact Mass	275.93957	[1]
Complexity	198	[1]

Proposed Synthesis and Experimental Protocols

A direct, published synthesis for **2-Iodo-5-nitrosobenzamide** is not readily available. However, a plausible synthetic route can be devised based on established organic chemistry reactions, such as the Sandmeyer reaction and nitrosation of aromatic amines.

Proposed Synthesis Workflow

The proposed synthesis involves a multi-step process starting from 2-amino-5-iodobenzoic acid, a commercially available starting material.



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Caption: Proposed synthesis workflow for **2-Iodo-5-nitrosobenzamide**.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-5-iodobenzamide from 2-Amino-5-iodobenzoic acid

This step involves the conversion of the carboxylic acid to a primary amide.

- **Acid Chloride Formation:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-5-iodobenzoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂).
- Gently reflux the mixture for 2-3 hours until the solid has completely dissolved and the evolution of gas has ceased.
- Remove the excess thionyl chloride under reduced pressure.
- **Amidation:** Dissolve the crude acid chloride in a suitable anhydrous solvent (e.g., THF or dioxane) and cool the solution in an ice bath.
- Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.
- Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
- Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-amino-5-iodobenzamide.
- Purify the product by recrystallization or column chromatography.

Step 2: Proposed Synthesis of **2-Iodo-5-nitrosobenzamide** via Nitrosation

The introduction of the nitroso group can be challenging due to the reactivity of this functional group. One potential method involves the oxidation of the corresponding hydroxylamine, which would first need to be synthesized from the amine. A more direct, though potentially lower-yielding, approach could be direct nitrosation.

Caution: Nitroso compounds can be unstable and should be handled with care in a well-ventilated fume hood.

Method A: Oxidation of a Hydroxylamine Precursor (Hypothetical)

- Synthesis of 2-Iodo-5-hydroxylaminobenzamide: This intermediate could potentially be synthesized by the controlled reduction of a corresponding nitro compound (2-iodo-5-nitrobenzamide).
- Oxidation: Dissolve the 2-iodo-5-hydroxylaminobenzamide intermediate in a suitable solvent.
- Add a mild oxidizing agent, such as Caro's acid (H_2SO_5) or a metal-based oxidant, under controlled temperature conditions.^[4] The choice of oxidant and reaction conditions is crucial to prevent over-oxidation to the nitro compound.^[4]
- Monitor the reaction by TLC.
- Upon completion, quench the reaction and isolate the crude product.
- Purify the **2-Iodo-5-nitrosobenzamide**, likely via chromatography on silica gel, taking care to avoid prolonged exposure to light and air.

Method B: Direct Nitrosation (Hypothetical)

Direct C-nitrosation of an aromatic ring is generally only effective for highly activated aromatic systems.^[5] Given the presence of the deactivating benzamide and iodo groups, this method may not be efficient. However, for the sake of completeness, a general procedure is outlined.

- Dissolve 2-iodobenzamide in a mixture of acetic acid and sulfuric acid.
- Cool the solution to 0-5 °C in an ice bath.

- Add a solution of sodium nitrite (NaNO_2) in water dropwise with constant stirring.
- Maintain the temperature below 5 °C throughout the addition.
- After the addition is complete, stir the reaction mixture for an additional 1-2 hours at low temperature.
- Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent.
- Wash the organic layer to remove residual acid, dry, and concentrate to yield the crude product.
- Purify by column chromatography.

Spectral Properties (Predicted)

As no experimental spectra for **2-Iodo-5-nitrosobenzamide** have been published, the following are predictions based on the functional groups present in the molecule.

Table 2: Predicted Spectral Data for **2-Iodo-5-nitrosobenzamide**

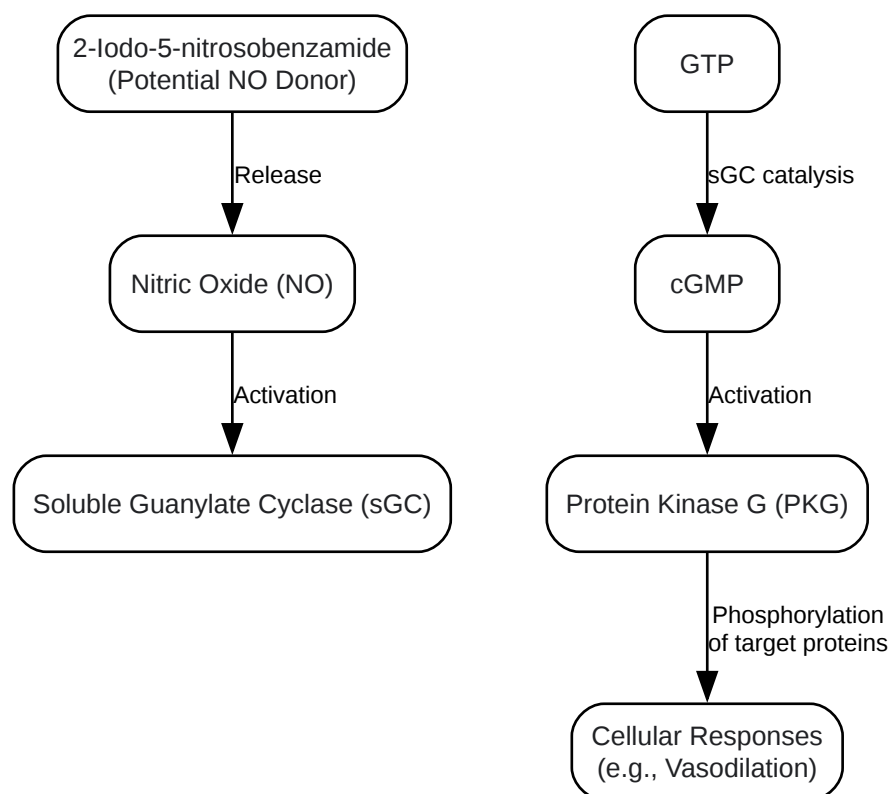
Technique	Predicted Chemical Shifts / Frequencies	Rationale
^1H NMR	Aromatic region (δ 7.0-8.5 ppm), Amide protons (broad singlet, δ 7.5-8.5 ppm)	The aromatic protons will exhibit a specific splitting pattern based on their coupling constants. The amide protons are exchangeable with D_2O .
^{13}C NMR	Aromatic carbons (δ 120-150 ppm), Carbonyl carbon (δ ~165-170 ppm)	The carbon attached to the iodine will be shifted upfield.
IR Spectroscopy	~3300-3100 cm^{-1} (N-H stretch, amide), ~1660 cm^{-1} (C=O stretch, amide), ~1500 cm^{-1} (N=O stretch, nitroso), ~800-600 cm^{-1} (C-I stretch)	These are characteristic vibrational frequencies for the respective functional groups.
Mass Spectrometry	Molecular ion peak (M^+) at m/z = 277	Corresponding to the molecular weight of the compound. Isotopic pattern for iodine (^{127}I) will be observed.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of **2-Iodo-5-nitrosobenzamide** are not available. However, the presence of the nitroso group suggests potential involvement in biological signaling pathways, primarily through the release of nitric oxide (NO) or by acting as a nitrosating agent.

Role of Nitroso Compounds in Signaling

Nitroso compounds are known to be part of the nitric oxide (NO) signaling pathway. NO is a crucial signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and the immune response. Some organic nitroso compounds can act as NO donors, releasing NO under specific physiological conditions.



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Caption: Potential involvement in the Nitric Oxide signaling pathway.

Considerations for Drug Development

The benzamide moiety is a common scaffold in many pharmaceutical agents. The combination of a halogen and a nitroso group on this scaffold makes **2-Iodo-5-nitrosobenzamide** an interesting candidate for further investigation.

- **Potential as a Prodrug:** It could be designed as a prodrug that releases NO at a specific target site, which could be beneficial in conditions where localized vasodilation or other NO-mediated effects are desired.
- **Reactivity and Toxicity:** The high reactivity of the nitroso group is a double-edged sword. While it can impart biological activity, it can also lead to off-target effects and potential toxicity. The ease of oxidation to the corresponding nitro compound is a significant consideration for its stability and storage.[4]

Conclusion

2-Iodo-5-nitrosobenzamide is a compound with limited available data. This guide has provided a framework for its synthesis, characterization, and potential biological relevance based on established chemical principles and data from related structures. The proposed synthetic routes and predicted properties offer a starting point for researchers interested in exploring this molecule further. Its potential as a nitric oxide donor warrants investigation in the context of drug discovery, with careful consideration of its inherent reactivity and stability. Further experimental validation of the properties and biological activities outlined in this document is essential.

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